Tetracyclo[3.3.1.02,8.04,6]nonan-3-one
CAS No.: 1903-34-0
Cat. No.: VC21236711
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one - 1903-34-0](/images/no_structure.jpg)
Specification
CAS No. | 1903-34-0 |
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Molecular Formula | C9H10O |
Molecular Weight | 134.17 g/mol |
IUPAC Name | tetracyclo[3.3.1.02,8.04,6]nonan-3-one |
Standard InChI | InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2 |
Standard InChI Key | BRHVQDLSNQPYFG-UHFFFAOYSA-N |
SMILES | C1C2C3C2C(=O)C4C1C4C3 |
Canonical SMILES | C1C2C3C2C(=O)C4C1C4C3 |
Introduction
Chemical Identity and Basic Properties
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is identified by its CAS number 1903-34-0 and is synonymously known as Triasteranone . Based on its IUPAC nomenclature, this compound has a molecular formula of C9H10O with a molecular weight of 134.17 g/mol. The compound possesses a complex polycyclic structure incorporating four rings as indicated by the "tetracyclo" prefix in its name.
Property | Value |
---|---|
Chemical Name | Tetracyclo[3.3.1.02,8.04,6]nonan-3-one |
Common Synonym | Triasteranone |
CAS Registry Number | 1903-34-0 |
Molecular Formula | C9H10O |
Molecular Weight | 134.17 g/mol |
Structural Category | Polycyclic ketone |
Structural Analysis and Nomenclature
The IUPAC name of this compound provides significant information about its structural arrangement. The nomenclature can be interpreted as follows:
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"Tetracyclo" indicates a structure with four rings
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The bracketed descriptor [3.3.1.02,8.04,6] defines the specific arrangement of these rings:
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The first three numbers (3.3.1) indicate the number of carbon atoms in the main bridges
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The superscripted numbers (02,8.04,6) specify additional bridges between positions 0-2, 0-4, and so on
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"Nonan" refers to the 9-carbon framework
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"3-one" denotes a ketone functional group at position 3
This nomenclature reveals a rigid three-dimensional structure with precisely defined spatial arrangements of the four interconnected rings. The carbonyl group at position 3 serves as the primary functional group for potential chemical modifications.
Chemical Reactivity
Though specific experimental data for this compound is limited in the available literature, general principles of organic chemistry suggest several potential reaction pathways based on its ketone functionality and polycyclic structure.
Ketone-Based Reactivity
As a ketone-containing compound, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one would likely exhibit typical carbonyl reactivity patterns, though potentially modified by its unique structural constraints:
Reaction Type | Expected Outcome | Potential Reagents |
---|---|---|
Nucleophilic Addition | Formation of tertiary alcohols | Grignard reagents, organolithium compounds |
Reduction | Formation of secondary alcohols | NaBH4, LiAlH4 |
Imine Formation | Schiff base derivatives | Primary amines |
Enolization | Formation of enolates | Strong bases (LDA, NaOH) |
Wittig Reaction | Alkene formation | Phosphorus ylides |
The rigid polycyclic framework would likely influence stereochemical outcomes of these reactions, potentially offering selective synthetic pathways that might be valuable in complex molecule synthesis.
Structural Considerations for Reactivity
The tetracyclic framework imposes several important constraints on reactivity:
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Restricted approach trajectories for incoming reagents
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Defined facial selectivity for additions to the carbonyl group
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Limited conformational flexibility compared to simpler ketones
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Potential for long-range electronic effects due to the rigid carbon framework
Analytical Characterization
For researchers working with Tetracyclo[3.3.1.02,8.04,6]nonan-3-one, several analytical approaches would be particularly informative:
Spectroscopic Analysis
Expected spectroscopic features would include:
Technique | Anticipated Key Features |
---|---|
IR Spectroscopy | Strong C=O stretching band (typically 1710-1725 cm⁻¹ for cyclic ketones) |
¹H NMR | Complex pattern of signals reflecting the rigid polycyclic framework |
¹³C NMR | Distinctive carbonyl carbon signal (typically 200-220 ppm) and aliphatic carbons |
Mass Spectrometry | Molecular ion at m/z 134 with characteristic fragmentation pattern |
Computational Analysis
Computational chemistry approaches could provide valuable insights:
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Geometry optimization to predict the most stable conformations
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Calculation of spectroscopic properties to aid in interpretation of experimental data
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Prediction of reactivity patterns and stereoselective preferences
Research Opportunities and Future Directions
The limited information available in the mainstream scientific literature suggests several promising research opportunities:
Fundamental Studies
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Comprehensive physical and chemical characterization
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Investigation of conformational preferences and strain energy
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Detailed exploration of stereochemical outcomes in various reactions
Synthetic Methodology Development
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Optimization of synthetic routes
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Development of selective functionalization strategies
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Creation of diverse derivatives for structure-activity relationship studies
Application-Focused Research
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Evaluation of biological activities of derivatives
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Assessment of potential as building blocks for materials
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Exploration of catalytic applications
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